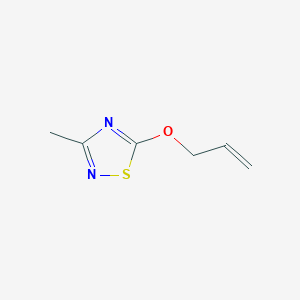![molecular formula C8H14O5 B2696409 (2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid CAS No. 2042360-84-7](/img/structure/B2696409.png)
(2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, also known as Acetoacetate, is a ketone body that is produced in the liver during the metabolism of fatty acids. It is an important energy source for the brain during periods of fasting or low carbohydrate intake. In recent years, Acetoacetate has gained attention in the scientific community due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
(2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid acts as an alternative energy source for the brain during periods of fasting or low carbohydrate intake. It can cross the blood-brain barrier and is metabolized by the brain to produce energy. It also has anti-inflammatory and antioxidant properties, which can protect the brain from damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can increase the production of ATP, which is the primary energy source for cells. It can also activate various signaling pathways, such as the AMPK pathway, which is involved in energy metabolism. This compound can also regulate gene expression and modulate the activity of various enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid has several advantages for lab experiments. It is stable and can be easily synthesized in the lab. It can also be easily measured in blood and urine samples, which makes it a useful marker for metabolic disorders. However, this compound has some limitations as well. It is a reactive molecule and can undergo non-enzymatic reactions, which can complicate its measurement. It can also be influenced by various factors such as diet, exercise, and medication.
Direcciones Futuras
There are several future directions for research on (2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid. One area of research is the development of this compound-based therapies for neurodegenerative diseases. Another area of research is the exploration of the role of this compound in cancer metabolism. Additionally, there is a need for more research on the biochemical and physiological effects of this compound and its potential therapeutic applications in various diseases.
In conclusion, this compound is a ketone body that has gained attention in the scientific community due to its potential therapeutic applications in various diseases. It is produced in the liver during the metabolism of fatty acids and acts as an alternative energy source for the brain. This compound has several biochemical and physiological effects and can regulate gene expression and modulate the activity of various enzymes. There are several future directions for research on this compound, including the development of this compound-based therapies for neurodegenerative diseases and the exploration of its role in cancer metabolism.
Métodos De Síntesis
(2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid can be synthesized in the liver from fatty acids through a process called ketogenesis. The process involves the breakdown of fatty acids into acetyl-CoA, which is then converted into this compound by the enzyme beta-hydroxybutyrate dehydrogenase.
Aplicaciones Científicas De Investigación
(2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, epilepsy, and cancer. Studies have shown that this compound has neuroprotective effects and can improve cognitive function in Alzheimer's and Parkinson's disease. It has also been shown to have anticonvulsant properties and can reduce seizure frequency in epilepsy.
Propiedades
IUPAC Name |
(2S)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5,9H,4H2,1-3H3,(H,11,12)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNDGDKLQUKDGI-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,7-dimethyl-9-(3-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2696339.png)
![2,2-Difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2696342.png)
![N-(3-acetylphenyl)-2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2696343.png)


![Tert-butyl 4-[2-[4-(2-methylpropyl)phenyl]propanoyl]piperazine-1-carboxylate](/img/structure/B2696349.png)